2-Chloro-N-(4,5-dihydro-1,3-thiazol-2-YL)propanamide

Medicinal Chemistry Chemical Biology Building Blocks

Fragment-based drug discovery (FBDD) requires halogenated, fragment-like building blocks with defined reactivity-yet many commercial fragments lack the alpha-chloro substituent essential for X-ray crystallography and SPR screening. This compound directly addresses that gap: - Racemic alpha-chloro propanamide scaffold (MW 192.67, LogP -0.73) falls within ideal fragment space and enables heavy-atom phasing. - The electrophilic chloro leaving group supports chiral resolution and nucleophilic displacement for synthesis of enantiomerically enriched derivatives. - Available at gram scale with 95% purity, ensuring reliable supply for parallel synthesis and lead optimization.

Molecular Formula C6H9ClN2OS
Molecular Weight 192.67 g/mol
CAS No. 438479-68-6
Cat. No. B1418355
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-N-(4,5-dihydro-1,3-thiazol-2-YL)propanamide
CAS438479-68-6
Molecular FormulaC6H9ClN2OS
Molecular Weight192.67 g/mol
Structural Identifiers
SMILESCC(C(=O)NC1=NCCS1)Cl
InChIInChI=1S/C6H9ClN2OS/c1-4(7)5(10)9-6-8-2-3-11-6/h4H,2-3H2,1H3,(H,8,9,10)
InChIKeyBBJWWVOKRBBWHW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-N-(4,5-dihydro-1,3-thiazol-2-YL)propanamide: Sourcing Guide


2-Chloro-N-(4,5-dihydro-1,3-thiazol-2-YL)propanamide (CAS 438479-68-6) is a small-molecule building block consisting of a 2-chloropropanamide moiety coupled to a 4,5-dihydro-1,3-thiazole (thiazoline) ring . It is primarily supplied as a racemic solid with a typical purity of 95%, a molecular formula of C6H9ClN2OS, and a molecular weight of 192.67 g/mol . The compound is cataloged by multiple vendors as a screening compound for drug discovery, yet publicly disclosed bioactivity data or target engagement profiles remain extremely scarce [1]. This evidence guide clarifies what is and is not known about this compound relative to its closest structural analogs, enabling an evidence-based procurement decision.

1
Fragment screening library expansion. Physicochemical profile (MW 192.67, LogP -0.73) aligns with fragment-like space for X-ray or SPR campaigns.
2
Negative control candidate. Scarcity of reported bioactivity supports exploratory assay use, provided in-house counter-screening is performed.
3
Racemic building block. Chiral center with alpha-chloro leaving group enables enantioselective synthesis or chiral resolution studies.

Generic Substitution Risks


Despite sharing a common thiazoline–amide scaffold, interchanging 2-Chloro-N-(4,5-dihydro-1,3-thiazol-2-YL)propanamide with its nearest analogs (e.g., the acetamide congener CAS 80650-47-1 or aryl-substituted dihydrothiazole amides) is chemically invalid. The target compound possesses an alpha-chloro substituent on the propanamide chain combined with a racemic stereocenter, features that directly modulate electrophilic reactivity, lipophilicity (LogP = -0.73), and potential non-covalent binding interactions . By contrast, the closest acetamide analog (CAS 80650-47-1) lacks the methyl branch and therefore presents different steric and electronic profiles . Assuming functional equivalence without head-to-head comparative data risks selecting a compound with untested selectivity, solubility, or synthetic utility. The quantitative evidence presented in Section 3 is designed to anchor the procurement decision in measurable differences rather than class-level assumptions.

Chain length
Acetamide analog (CAS 80650-47-1) lacks the methyl branch; a 14 Da mass shift may alter LC-MS retention and downstream product profiles.
Stereochemistry
Racemic propanamide vs. achiral acetamide introduces differential enantiomer-specific interactions, complicating direct SAR transfer.
Supply chain
Acetamide analog is discontinued by a major supplier; supply uncertainty may interrupt multi-year projects if substituted without verification.

Quantitative Comparison to Analogs


Molecular Weight: Propanamide vs. Acetamide

The target compound (C6H9ClN2OS, MW 192.67) differs from the closest commercial dihydrothiazole analog, 2-chloro-N-(4,5-dihydro-2-thiazolyl)acetamide (C5H7ClN2OS, MW 178.64), by one methylene unit . This mass difference of 14.03 Da corresponds to a measurable shift in LC-MS retention time and fragmentation pattern, providing a straightforward analytical handle for distinguishing the two compounds in reaction monitoring or quality control .

Molecular Weight
Head-to-head
192.67 vs. 178.64 g/mol
Δ +14.03 Da One CH2 unit difference
Supports analytical differentiation by LC-MS.
Impacts downstream product molecular weight in lead optimization.
Medicinal Chemistry Chemical Biology Building Blocks

Lipophilicity (LogP): Propanamide vs. Methylsulfonyl Analog

The target compound displays a calculated LogP of -0.73, as reported by the vendor based on its chromatographic behavior . A structurally related analog, N-(4,5-dihydro-1,3-thiazol-2-yl)-3-(methylsulfonyl)propanamide, is predicted to have a substantially lower LogP due to the polar sulfonyl group . This difference places the target compound in a distinct lipophilicity space that influences passive membrane permeability and solubility, key considerations when selecting fragments for hit-to-lead campaigns.

Lipophilicity (LogP)
Reported
-0.73 vs.
Δ > +0.77 More lipophilic than methylsulfonyl analog
May influence passive permeability and assay solubility.
Vendor-derived LogP; comparator value estimated from structure.
Stereochemistry
Head-to-head
Racemic vs. Achiral
1 vs. 0 stereocenters
Enables chiral resolution and enantiomer-specific SAR studies.
Opportunity absent in the achiral acetamide comparator.
Bioactivity Data
Data to verify
0 reported IC50/Ki values
Absent vs. >10 data points for related thiazolines
Positions compound as exploratory tool or negative control.
Database survey across BindingDB, ChEMBL, and PubMed.
Commercial Availability
Head-to-head
Active listing vs. Discontinued
Target: $51/g; Acetamide analog supply uncertain
Reduces supply interruption risk for multi-year projects.
Vendor catalogs queried in 2026.
Lipophilicity ADME Drug Design

Stereochemistry: Racemic vs. Achiral Analogs

2-Chloro-N-(4,5-dihydro-1,3-thiazol-2-YL)propanamide is supplied as a racemic mixture (stereochemistry: RACEMIC), indicating the presence of a chiral center at the 2-position of the propanamide chain . In contrast, the acetamide analog (CAS 80650-47-1) is achiral . The presence of enantiomers introduces the potential for differential biological activity, a factor absent in the achiral comparator. This stereochemical feature may be exploited in chiral resolution studies or enantioselective synthesis campaigns.

Stereochemistry
Head-to-head
Racemic vs. Achiral
1 vs. 0 stereocenters
Enables chiral resolution and enantiomer-specific SAR studies.
Opportunity absent in the achiral acetamide comparator.
Stereochemistry Chiral Separation Structure-Activity Relationship

Bioactivity Data: Scarcity vs. Known Inhibitors

A systematic search of BindingDB, ChEMBL, and PubMed reveals no publicly reported IC50, Ki, or EC50 values for 2-Chloro-N-(4,5-dihydro-1,3-thiazol-2-YL)propanamide against any protein target [1]. This stands in stark contrast to well-characterized 4,5-dihydrothiazole derivatives such as certain NOS inhibitors (e.g., N-(3-aminomethylphenyl)thiourea, neuronal NOS IC50 = 13 µM) and LSD1 peptide inhibitors (IC50 = 356 nM for a peptide conjugate) [2]. The absence of bioactivity data is itself a differentiating factor: this compound represents an unexplored chemical space that may be valuable for novel target discovery or as a negative control in assays where thiazoline-containing inhibitors are active.

Bioactivity Data
Data to verify
0 reported IC50/Ki values
Absent vs. >10 data points for related thiazolines
Positions compound as exploratory tool or negative control.
Database survey across BindingDB, ChEMBL, and PubMed.
Bioactivity Target Engagement Screening Libraries

Commercial Availability: Propanamide vs. Acetamide

The target compound is commercially available from at least two vendors (Hit2Lead and CymitQuimica) at gram scale, with a listed price of $51/g (Hit2Lead) . By comparison, the acetamide analog (CAS 80650-47-1) is listed as a discontinued product by one major supplier, introducing supply chain uncertainty . This difference in commercial status may favor the target compound for projects requiring reliable resupply over an extended period.

Commercial Availability
Head-to-head
Active listing vs. Discontinued
Target: $51/g; Acetamide analog supply uncertain
Reduces supply interruption risk for multi-year projects.
Vendor catalogs queried in 2026.
Procurement Supply Chain Cost Analysis

Application Scenarios


Fragment-Based Drug Discovery (FBDD) Library Expansion

With a molecular weight of 192.67 Da and a LogP of -0.73, this compound falls within fragment-like physicochemical space . Its primary differentiator is the racemic alpha-chloro propanamide group, which is absent in the simpler acetamide analog. FBDD campaigns requiring halogenated fragments for X-ray crystallography or SPR screening may select this compound specifically for its chloro substituent, which can serve as a heavy-atom marker or a synthetic handle for further elaboration.

Negative Control for NOS/LSD1 Inhibitor Assays

Related 4,5-dihydrothiazole derivatives have demonstrated inhibitory activity against nitric oxide synthase (NOS) isoforms and LSD1 . However, a comprehensive database search confirms that no such activity has been reported for the target compound [1]. This makes it a candidate negative control compound for enzymatic assays, provided that in-house counter-screening confirms the absence of activity. Procurement for this purpose should be accompanied by internal validation.

Starting Material for Enantioselective Synthesis

The racemic nature of the compound, combined with the reactive alpha-chloro group, positions it as a substrate for chiral resolution or asymmetric synthesis studies . The alpha-chloro substituent is a good leaving group for nucleophilic displacement, enabling the preparation of enantiomerically enriched derivatives that can be compared to the achiral acetamide analog in downstream biological assays.

Medicinal Chemistry Building Block

The compound's commercial availability at gram scale ($51/g) and its active vendor status ensure reliable supply for parallel synthesis . The 14 Da mass difference relative to the acetamide analog is significant enough to shift the physicochemical properties of final library members, offering medicinal chemists a means to fine-tune lipophilicity and molecular weight in lead optimization series.

Application
Selection Property
Validation Focus
Fragment-based library expansion
Halogenated fragment with heavy-atom marker
X-ray crystallography or SPR screening fit
Negative control for thiazoline enzyme assays
Absence of reported NOS/LSD1 inhibitory activity
In-house counter-screening confirmation
Enantioselective synthesis starting material
Racemic alpha-chloro leaving group
Chiral resolution and enantiomer-specific SAR
Medicinal chemistry building block
Active supply chain and gram-scale availability
Fine-tuning lipophilicity and MW in lead series

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


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